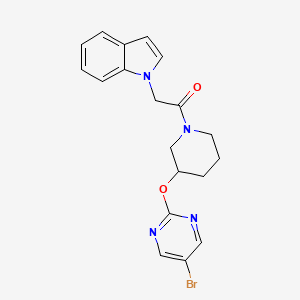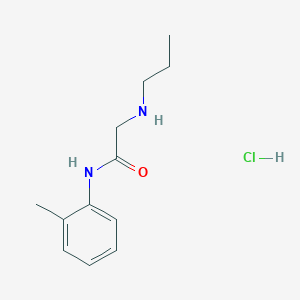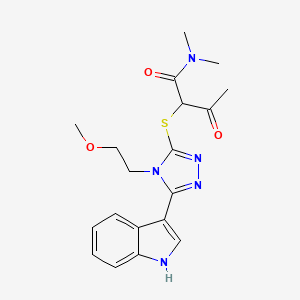![molecular formula C20H23N5O3S B2507848 Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 872995-36-3](/img/structure/B2507848.png)
Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate, is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which is known for its potential pharmacological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with the [1,2,4]triazolo and pyrimidin rings have been synthesized and analyzed, suggesting a relevance in the context of medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions under reflux conditions. For instance, the synthesis of (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate was achieved through the condensation of ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate with dimethylformamide-dimethylacetal . Similarly, ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was prepared by heating a precursor with diethyl malonate . These methods could provide insights into the potential synthesis routes for the compound .
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, including DFT/B3LYP optimizations and molecular orbital calculations, are used to predict and confirm the geometrical parameters and spectral data . These analyses are crucial for confirming the structure of the synthesized compounds and could be applied to the compound of interest.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound of interest. However, the related compounds have been used in molecular docking studies, indicating their potential to interact with biological targets such as proteins . This suggests that the compound of interest may also undergo specific chemical reactions relevant to its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated using a variety of techniques. Hirshfeld surface analysis and ESP maps are used to study intermolecular contacts, which are important for understanding the compound's behavior in a solid state and its potential interactions with other molecules . Additionally, the antibacterial activity of these compounds has been evaluated, indicating their potential use as antimicrobial agents . These analyses could be indicative of the properties of the compound of interest.
Relevant Case Studies
While the provided papers do not include case studies on the specific compound, they do present molecular docking studies that demonstrate the potential of related compounds as inhibitors for cancer treatment . The antibacterial activity against various microbial strains has also been evaluated, showing the potential of these compounds in the treatment of bacterial infections . These findings could be extrapolated to suggest possible applications for the compound of interest in similar therapeutic areas.
Aplicaciones Científicas De Investigación
Cyclisation Reactions in Chemical Synthesis
Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is involved in complex cyclisation reactions, as demonstrated in the study of azolylhydrazones derived from ethyl cyanoacetate and malononitrile. This shows its relevance in forming azolo[5,1-c][1,2,4]triazines, a class of compounds with potential applications in chemical synthesis and pharmaceuticals (Gray, Stevens, Tennant, & Vevers, 1976).
Insecticidal Applications
A 2017 study explored the use of related compounds in the synthesis of various heterocycles with potential as insecticidal agents. This indicates the potential utility of such compounds in developing new insecticides, highlighting the agricultural and pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial Properties
A 2013 study synthesized polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from a similar compound. These were screened for antimicrobial activity, suggesting potential use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Synthesis of Novel Heterocyclic Compounds
In the field of organic chemistry, such compounds are crucial in the synthesis of novel heterocyclic compounds. For instance, a study focused on synthesizing [1,2,4]triazolo[4,3-a]pyridines using similar reactants, which is essential in the development of new organic molecules with various potential applications (Schmidt & Qian, 2013).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors, leading to a range of biological activities . For instance, some derivatives have been found to upregulate pro-apoptotic proteins and downregulate pro-oncogenic cell survival proteins .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may influence several biochemical pathways related to its target receptors .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit a range of effects, such as upregulating pro-apoptotic proteins and downregulating pro-oncogenic cell survival proteins .
Propiedades
IUPAC Name |
ethyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-4-28-20(27)14(3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)15-7-5-13(2)6-8-15/h5-10,14H,4,11-12H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTKJVXJJLVYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)



![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)
![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)
![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)
![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)
